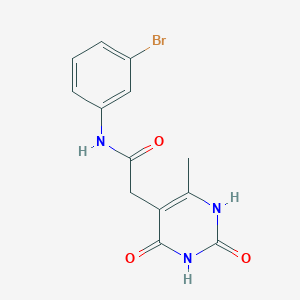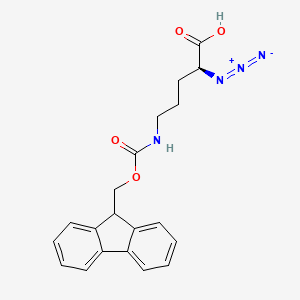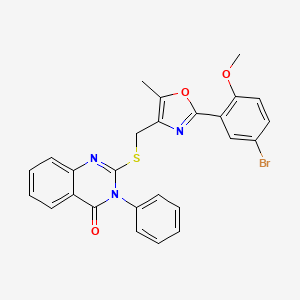![molecular formula C8H12ClN3O2 B2813381 1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride CAS No. 2174002-48-1](/img/structure/B2813381.png)
1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring . It has a molecular weight of 217.65 .
Synthesis Analysis
The synthesis of this compound or its analogs often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . One common method is the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H11N3O2.ClH/c12-7(13)8(2-1-3-8)4-6-5-9-11-10-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);1H . This indicates that the compound contains a cyclobutane ring with a carboxylic acid group and a triazole ring attached to it . Chemical Reactions Analysis
Triazole derivatives are known for their wide range of reactivity. They can participate in various reactions, including those involving carbonic anhydrase-II enzyme . The exact reactions that “1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride” can undergo are not specified in the available resources.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 217.65 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methodologies for synthesizing substituted 1H-1,2,3-triazole-4-carboxylic acids through multi-component reactions. For example, Pokhodylo et al. (2010) described a one-pot tandem reaction for creating these compounds, highlighting the [3 + 2] cyclocondensation reaction as a critical step (Pokhodylo, Matiychuk, & Obushak, 2010). This work exemplifies the chemical versatility and reactivity of triazole derivatives, laying a foundation for further modifications and applications in designing compounds with potential biological activity.
Structural Studies
Structural studies of cyclobutane and triazole derivatives provide insights into their molecular properties and potential applications. For instance, Karapetyan et al. (2001) conducted an X-ray analysis of methyl cis-1-chloro-2-trichloromethylcyclopentane-1-carboxylate, a product formed via intramolecular cyclization, to understand the stereochemical outcomes of such reactions (Karapetyan, Sargsyan, Mikaelyan, Sardaryan, & Badanyan, 2001). These structural analyses are crucial for designing compounds with desired physical, chemical, and biological properties.
Applications in Polymerization
Anionic polymerization of cyclobutene derivatives, such as methyl cyclobutene-1-carboxylate, showcases the application of these compounds in creating polymers with unique structures and properties. Kitayama et al. (2004) demonstrated that such monomers could be polymerized to form polymers containing 1,2-linked cyclobutane rings in the main chain, offering novel materials with potentially unique physical properties (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of triazole derivatives for biological activities, such as antimicrobial and antitumor effects, represent another significant area of research. Holla et al. (2005) synthesized substituted 1,2,3-triazoles and screened them for antimicrobial activity, indicating the potential of these compounds in therapeutic applications (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Triazole derivatives have been the focus of many research studies due to their wide range of biological activities . They are used in various industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Future research may focus on exploring more potential applications of these compounds in pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
1-(2H-triazol-4-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7(13)8(2-1-3-8)4-6-5-9-11-10-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJMTWRLZMJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=NNN=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-1,2,3-Triazol-5-yl)methyl)cyclobutane-1-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(3,4-dichlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2813298.png)

![2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane](/img/structure/B2813302.png)

![(4Z)-12-[(2-methoxyphenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2813304.png)

![N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2813307.png)


![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)

![[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2813319.png)

